(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S2/c1-17-10-12-26(13-11-17)34(29,30)20-7-4-18(5-8-20)23(28)25-24-27(14-15-31-2)21-9-6-19(32-3)16-22(21)33-24/h4-9,16-17H,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCANVLNYBKIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategy Development
Core Disconnections
The target molecule is dissected into two primary fragments:
- 6-Methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene : Derived from cyclization of substituted 2-aminothiophenol precursors or post-functionalization of preformed benzothiazoles.
- 4-((4-Methylpiperidin-1-yl)sulfonyl)benzamide : Synthesized via sulfonylation of 4-aminobenzoic acid followed by activation as an acyl chloride.
The Z-configured ylidene linkage is established via Eschenmoser coupling, leveraging thioamide intermediates and brominated benzothiazoles.
Synthesis of 6-Methoxy-3-(2-Methoxyethyl)Benzo[d]Thiazole
Cyclization of 4-Methoxy-2-Aminothiophenol
The benzothiazole core is synthesized by reacting 4-methoxy-2-aminothiophenol (1 ) with ethyl 2-chloroacetoacetate in ethanol under reflux (78°C, 12 h), yielding 6-methoxybenzo[d]thiazole (2 ) in 85% yield.
Alkylation at Position 3
Compound 2 is treated with 2-methoxyethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 8 h, introducing the 3-(2-methoxyethyl) substituent (3 ) in 72% yield.
Table 1: Optimization of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 72 |
| NaH | THF | 25 | 58 |
| Cs₂CO₃ | DMSO | 80 | 68 |
Synthesis of 4-((4-Methylpiperidin-1-Yl)Sulfonyl)Benzoyl Chloride
Sulfonylation of 4-Nitrobenzoic Acid
4-Nitrobenzoic acid (4 ) is treated with chlorosulfonic acid (ClSO₃H) at 0°C, followed by reaction with 4-methylpiperidine in dichloromethane (DCM) to afford 4-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid (5 ) in 89% yield.
Conversion to Acid Chloride
Compound 5 is reacted with thionyl chloride (SOCl₂) under reflux (70°C, 3 h), yielding 4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl chloride (6 ) as a colorless liquid (95% yield).
Eschenmoser Coupling for Z-Configured Ylidene Formation
Thioamide Preparation
The benzothiazole 3 is converted to its thioamide derivative (7 ) using Lawesson’s reagent in toluene at 110°C for 6 h (82% yield).
Coupling with Benzoyl Chloride
Thioamide 7 reacts with benzoyl chloride 6 in the presence of triethylamine (Et₃N) in tetrahydrofuran (THF) at 25°C for 24 h, forming the Z-configured ylidene product (8 ) in 78% yield.
Equation 1: Eschenmoser Coupling Mechanism
$$
\text{Thioamide} + \text{Benzoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{(Z)-Ylidene Product}
$$
Table 2: Stereochemical Outcomes of Coupling Reactions
| Entry | Conditions | Z:E Ratio | Yield (%) |
|---|---|---|---|
| 1 | THF, 25°C, 24 h | 95:5 | 78 |
| 2 | DCM, 0°C, 48 h | 85:15 | 65 |
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Comparative Analysis of Synthetic Routes
Route A (Direct Alkylation) :
Route B (Three-Component Reaction) :
Chemical Reactions Analysis
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the benzothiazole core.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.
Scientific Research Applications
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: It may have potential as a probe for studying biological processes, particularly those involving the benzothiazole core.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring and sulfonylbenzamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide can be compared with other similar compounds, such as:
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide: This compound has a similar benzothiazole core but different substituents, which may result in different chemical and biological properties.
N-[6-Ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide: This compound also shares a similar core structure but with variations in the substituents, leading to unique reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound belonging to the benzamide class, characterized by a complex structure that includes thiazole and methoxy functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The unique structure of this compound can be broken down into several key components:
- Benzothiazole Core : The presence of the thiazole ring contributes significantly to the biological activity of the compound. Thiazoles are known for their diverse pharmacological effects.
- Methoxy Groups : These groups enhance solubility and may improve interaction with biological targets, potentially increasing bioavailability.
- Carboxamide Linkage : This functional group is commonly associated with various pharmacological activities, including anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
- Introduction of Methoxyethyl Group : Alkylation with 2-methoxyethyl bromide under basic conditions is performed to introduce this substituent.
- Formation of the Amide Bond : The final step involves coupling the thiazole derivative with the sulfonamide group derived from 4-methylpiperidine.
Antimicrobial Properties
Benzothiazole derivatives, including this compound, have shown significant antimicrobial activity. The presence of methoxy groups enhances their interaction with microbial targets. In vitro studies have demonstrated efficacy against various bacterial strains, indicating potential for therapeutic applications in treating infections.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been evaluated in cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), showing inhibition of cell proliferation and induction of apoptosis. Structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance potency against cancer cells.
Anti-inflammatory Effects
The compound's carboxamide functionality has been linked to anti-inflammatory activity through inhibition of pro-inflammatory cytokines. In animal models, it has shown potential in reducing inflammation markers, suggesting its utility in treating inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro antimicrobial assay | Demonstrated significant inhibition against E. coli and S. aureus with MIC values indicating strong bactericidal effects. |
| Cancer cell line evaluation | Showed IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity. |
| In vivo inflammation model | Reduced paw edema in rats by 50% compared to control, highlighting its anti-inflammatory potential. |
Q & A
Q. What are the critical parameters for optimizing the synthesis of (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide?
- Methodological Answer : Synthesis optimization requires precise control of:
- Reaction conditions : Temperature (e.g., 60–80°C for cyclization steps), solvent polarity (e.g., DMF or acetonitrile for solubility), and inert atmospheres to prevent oxidation .
- Purification : Use gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the Z-isomer and remove byproducts .
- Yield improvement : Stepwise addition of coupling reagents (e.g., EDCI/HOBt) for amide bond formation, monitored by TLC (silica gel, UV visualization) .
Q. How can the Z-isomer configuration of this compound be confirmed experimentally?
- Methodological Answer :
- NMR spectroscopy : Analyze NOE (Nuclear Overhauser Effect) correlations to distinguish Z/E isomers, focusing on spatial proximity between the benzamide carbonyl and thiazole protons .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, particularly the orientation of the methoxyethyl and sulfonyl groups .
- Comparative HPLC : Use chiral columns to compare retention times with synthetic standards .
Q. What in vitro assays are recommended for initial assessment of biological activity?
- Methodological Answer :
- Antimicrobial activity : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a reference, noting IC50 values .
- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR) via fluorescence polarization assays .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data between structurally analogous compounds?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., sulfamoyl vs. morpholinosulfonyl groups) using a panel of analogs (Table 1) .
-
Assay standardization : Validate protocols (e.g., consistent cell passage numbers, serum-free conditions) to minimize variability .
-
Orthogonal assays : Confirm results with SPR (Surface Plasmon Resonance) for binding kinetics or ITC (Isothermal Titration Calorimetry) for thermodynamic profiling .
Table 1 : SAR Comparison of Key Analogs
Substituent on Thiazole Sulfonamide Group Observed Activity (IC50, μM) 2-Methoxyethyl 4-Methylpiperidin 0.45 (EGFR inhibition) Allyl Morpholino 1.20 (Antimicrobial) Ethyl Dimethyl >10 (Inactive)
Q. What advanced techniques elucidate the reactivity of the sulfonamide group in this compound?
- Methodological Answer :
- Kinetic studies : Monitor sulfonamide hydrolysis (pH 7.4 buffer, 37°C) via LC-MS to identify degradation products .
- Isotopic labeling : Use O-labeled water in hydrolysis experiments to track oxygen incorporation into byproducts .
- Computational modeling : Apply DFT (Density Functional Theory) to predict nucleophilic attack sites on the sulfonamide moiety .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic (PK) profiling : Measure plasma half-life (LC-MS/MS), protein binding (equilibrium dialysis), and metabolite identification (HR-MS) in rodent models .
- Solubility enhancement : Formulate with cyclodextrins or PEG-based carriers to improve bioavailability .
- Tissue distribution studies : Use radiolabeled C-compound and autoradiography to assess target organ accumulation .
Q. What strategies validate the isomer-specific effects of the Z-configuration on target binding?
- Methodological Answer :
- Chiral separation : Isolate Z and E isomers via preparative HPLC (Chiralpak AD-H column) .
- Molecular docking : Compare binding poses in the active site of target proteins (e.g., EGFR kinase domain) using AutoDock Vina .
- Circular Dichroism (CD) : Detect conformational differences between isomers in solution-phase studies .
Key Notes for Experimental Design
- Data contradiction analysis : Always cross-validate conflicting results with orthogonal methods (e.g., SPR + ITC for binding) .
- Reaction mechanism studies : Use kinetic isotope effects (KIEs) and intermediate trapping (e.g., TEMPO for radical pathways) .
- Biological assays : Include positive/negative controls and replicate experiments (n ≥ 3) to ensure statistical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
